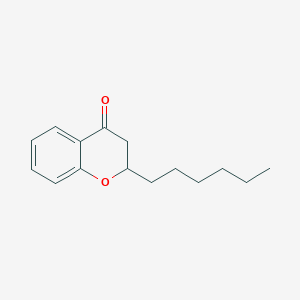

2-Hexylchroman-4-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62756-36-9 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

2-hexyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-5-8-12-11-14(16)13-9-6-7-10-15(13)17-12/h6-7,9-10,12H,2-5,8,11H2,1H3 |

Clave InChI |

OIGKEWILGMJSDL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1CC(=O)C2=CC=CC=C2O1 |

Origen del producto |

United States |

Synthetic Strategies and Chemical Transformations of 2 Hexylchroman 4 One and Its Analogues

Established Synthetic Pathways for the Chroman-4-one Framework

The synthesis of the chroman-4-one core structure can be achieved through several well-established and emerging methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

Base-Mediated Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition Protocols

A cornerstone in chroman-4-one synthesis involves a two-step sequence typically initiated by a base-mediated crossed aldol condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael addition to close the dihydropyran ring. This classical approach has been refined over the years, with microwave irradiation and specific bases enhancing reaction rates and yields. For instance, reacting commercially available 2′-hydroxyacetophenones with aliphatic aldehydes in the presence of diisopropylamine (B44863) (DIPA) as a base in ethanol (B145695) under microwave heating at temperatures around 160–170 °C for one hour has proven effective for synthesizing 2-alkyl-chroman-4-ones, with reported yields ranging from 17% to 88% depending on the substrates acs.orgnih.govacs.org. Variations of this method include the Houbene–Hoesch reaction of 3-aryloxypropanenitriles, derived from the Michael addition of phenols to acrylonitrile, using trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) researchgate.net. Organocatalytic approaches, employing catalysts like pyrrolidine, have also been developed to achieve diastereoselective aldol/oxa-Michael reactions, leading to substituted chromanones nih.gov.

Radical Cascade Annulation Reactions for Functionalized Chroman-4-ones

Radical cascade annulation reactions have emerged as powerful tools for constructing the chroman-4-one framework, often allowing for the introduction of diverse functional groups in a single operation. A notable method involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈, to synthesize ester-containing chroman-4-ones mdpi.comresearchgate.net. Other strategies utilize various radical precursors, such as alkyl, acyl, phosphoryl, trifluoromethyl, and sulfonyl radicals, to cyclize onto 2-(allyloxy)arylaldehydes, yielding functionalized chroman-4-one derivatives researchgate.netresearchgate.net. For example, organophotoredox catalysis under visible light irradiation, employing catalysts like fac-Ir(ppy)₃ or N-heterocyclic carbene (NHC) systems, has been used to generate alkyl radicals from N-(acyloxy)phthalimides or other precursors, facilitating the synthesis of 3-alkyl-substituted chroman-4-ones with good to excellent yields iitj.ac.inacs.orgresearchgate.net. Metal-free conditions, utilizing initiators like K₂S₂O₈, have also been employed for phosphinoylation–cyclization cascades beilstein-journals.org. Furthermore, iron-catalyzed decarboxylative radical cyclizations using carboxylate salts and FeCl₃ under photoredox conditions offer a sustainable route to chroman-4-ones acs.org.

Copper-Catalyzed Asymmetric 1,4-Addition Methodologies for Enantiopure Chromanones

The synthesis of enantiopure chromanones is crucial for many applications, particularly in medicinal chemistry. Copper catalysis has played a significant role in developing asymmetric methodologies for chromanone synthesis. One approach involves the copper(I)-catalyzed asymmetric vinylogous addition of siloxyfurans to 2-ester-substituted chromones, enabling the concise and enantioselective assembly of chromanone lactones nih.govresearchgate.net. Highly efficient copper-catalyzed asymmetric conjugated reduction of chromones has also been reported, affording chiral chromanones with excellent enantioselectivity (94–>99% ee) and good yields (80–99%) nih.gov. Furthermore, copper-catalyzed asymmetric 1,4-addition of Grignard reagents or dialkylzinc reagents to chromones, utilizing chiral ligands, provides access to enantiomerically enriched chromanone skeletons with high regio- and enantioselectivity thieme-connect.comnih.gov. More recently, copper-catalyzed C2-selective alkynylation of chromones via 1,4-conjugate addition with N-propargyl carboxamides has been developed, providing viable access to pharmacologically active C2-functionalized chromanones in moderate to good yields researchgate.net.

Other Novel Synthetic Approaches to 2-Alkyl Chroman-4-one Derivatives

Beyond the established methods, several novel approaches have been developed for synthesizing 2-alkyl chroman-4-one derivatives. Zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones offers a mild and efficient route to 2-alkyl-substituted chroman-4-ones, tolerating various functional groups and avoiding harsh conditions rsc.org. Oxidative C(sp³)-H functionalization of 2,3-unsubstituted chromones with alkanes has also been explored for synthesizing 2-alkyl-4H-chromen-4-ones scispace.com. Palladium-catalyzed reactions, such as π-chelating-assisted C–H bond olefination, have been employed in multi-step sequences to construct substituted chromone (B188151) derivatives acs.orgacs.org. Additionally, modifications at various positions, including the C-2 position, have been achieved through diverse synthetic strategies, contributing to the development of efficient routes to 2-alkyl chroman-4-one derivatives gu.segu.se.

Regioselective Derivatization at the Chroman-4-one Scaffold

The chroman-4-one core offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Regioselective derivatization is key to accessing diverse libraries of compounds.

Modifications at the C-2 Position of 2-Hexylchroman-4-one

The C-2 position of the chroman-4-one scaffold is particularly amenable to functionalization, and modifications at this site can significantly impact the compound’s activity. For this compound and its analogues, the presence and nature of the alkyl chain at C-2 are crucial for biological activity, with chains of three to five carbons often showing optimal potency in certain applications, such as SIRT2 inhibition nih.gov. Synthetic strategies targeting the C-2 position include 1,4-conjugate addition reactions. For instance, the 1,4-conjugate addition of aryl boronic acids to chromones has been utilized for C-2 functionalization nih.gov, and more specifically, copper-catalyzed C2-selective alkynylation of chromones via 1,4-conjugate addition has been established researchgate.net. The development of efficient synthetic routes to 2-alkyl chroman-4-one derivatives inherently involves the introduction of these alkyl substituents at the C-2 position during the scaffold construction gu.segu.se.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hexylchroman 4 One Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of synthesized compounds. By accurately measuring the mass-to-charge ratio (m/z) of molecular ions or their fragments, HRMS allows for the determination of the exact molecular formula, distinguishing between compounds with similar nominal masses. For chroman-4-one derivatives, HRMS typically provides the accurate mass of the protonated molecule ([M+H]⁺) or other adducts, which can be directly compared to the calculated exact mass for the proposed molecular formula.

For example, studies on various chroman-4-one derivatives have reported HRMS data that precisely matches the calculated masses for their respective molecular formulas. This technique is vital for verifying the identity of synthesized compounds and ensuring the purity of isolated natural products.

Table 3.1.1: Representative HRMS Data for Chroman-4-one Derivatives

| Compound Name/Description | Observed [M+H]⁺ (m/z) | Calculated [M+H]⁺ (m/z) | Elemental Formula | Reference |

| 2-(pyridin-2-ylmethyl)chroman-4-one | 240.1020 | 240.1020 | C₁₅H₁₄NO₂ | rsc.org |

| 2-(Pyrazin-2-ylmethyl)chroman-4-one | 241.0973 | 241.0972 | C₁₄H₁₃N₂O₂ | rsc.org |

| 2-(isoquinolin-1-ylmethyl)chroman-4-one | 290.1170 | 290.1176 | C₁₉H₁₆NO₂ | rsc.org |

| methyl 2-(4-oxochroman-3-yl)acetate | 221.0811 | 221.0808 | C₁₂H₁₃O₄ | mdpi.com |

| methyl 2-(8-chloro-4-oxochroman-3-yl)acetate | 255.0424 | 255.0419 | C₁₂H₁₂ClO₄ | mdpi.com |

| methyl 2-(7-bromo-4-oxochroman-3-yl)acetate | 298.9909 | 298.9913 | C₁₂H₁₂BrO₄ | mdpi.com |

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the cornerstone for detailed structural elucidation of organic molecules, including chroman-4-one derivatives.

¹H NMR Spectroscopy: Provides information about the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ, ppm) indicate the electronic environment of protons, while splitting patterns (multiplicity) reveal the number of adjacent non-equivalent protons (spin-spin coupling). Integration of peak areas quantifies the relative number of protons giving rise to each signal. For chroman-4-one derivatives, characteristic signals include those from the aromatic protons, the methylene (B1212753) protons at C-2 and C-3, the methine proton at C-2, and the carbonyl carbon's adjacent protons. The presence of a hexyl group in 2-Hexylchroman-4-one would manifest as a series of signals corresponding to the alkyl chain.

¹³C NMR Spectroscopy: Identifies the different carbon environments in the molecule. Chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of carbon atoms. The carbonyl carbon typically appears in the downfield region (around 190-200 ppm). Other signals correspond to aromatic carbons, aliphatic carbons in the chroman ring, and the carbons of the hexyl substituent. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity and assigning all signals definitively. COSY reveals ¹H-¹H coupling correlations, HSQC correlates protons directly to the carbons they are attached to, and HMBC shows correlations between protons and carbons separated by two or three bonds, thereby mapping out the carbon skeleton.

Table 3.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for Chroman-4-one Derivatives

| Compound / Proton/Carbon | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(pyridin-2-ylmethyl)chroman-4-one | rsc.org | ||

| H-3 (two protons) | 2.77 (dd, J=6.9, 1.6 Hz) | C-3 | 42.6 |

| H-2 (methine) | 4.91-5.00 (m) | C-2 | 43.4 |

| Carbonyl (C-4) | 192.2 | rsc.org | |

| methyl 2-(4-oxochroman-3-yl)acetate | mdpi.com | ||

| H-3 (two protons) | 2.94 (dd, J=17.0, 4.9 Hz), 2.43 (dd, J=17.0, 8.1 Hz) | C-3 | 42.5 |

| H-2 (methine) | 4.60 (dd, J=11.2, 5.3 Hz) | C-2 | 70.2 |

| Carbonyl (C-4) | 192.6 | mdpi.com | |

| (R)-2-hexylchroman-4-one | rsc.org | ||

| H-2 (methine) | 4.42 (qd, J = 7.6, 5.4 Hz) | C-2 | 77.9 |

| C-4 (Carbonyl) | 192.6 | rsc.org |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Chroman-4-one derivatives, particularly those substituted at the C-2 position, can possess a chiral center. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration (AC) of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.

The VCD spectrum of a chiral molecule is enantiomeric to that of its mirror image. By comparing experimental VCD spectra with those calculated using quantum chemical methods (e.g., Density Functional Theory - DFT), the absolute configuration of the chiral center(s) can be assigned. This is particularly useful when optical rotation data is ambiguous due to solvent effects or when dealing with complex molecules. Studies have shown that VCD can effectively distinguish between enantiomers and diastereomers of chiral compounds, providing unambiguous assignments of absolute stereochemistry. For chroman-4-one derivatives, VCD can confirm the stereochemistry at the C-2 position, where the hexyl group is attached.

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information about bond lengths, bond angles, and stereochemistry. For chroman-4-one derivatives, obtaining single crystals allows for the unambiguous determination of their crystal structure. This technique can reveal details about molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding.

Furthermore, X-ray crystallography plays a critical role in structure-based drug design by enabling the visualization of how small molecules (ligands) bind to target proteins. By determining the crystal structure of a protein-ligand complex, researchers can understand the molecular basis of binding, identify key interactions, and guide the optimization of lead compounds. Chroman-4-one derivatives have been studied in complex with enzymes like pteridine (B1203161) reductase 1 (TbPTR1 and LmPTR1) nih.gov, providing insights into their binding modes and informing the design of more potent and selective inhibitors. The detailed atomic arrangement in these complexes allows for the rational design of new drug candidates targeting specific biological pathways.

Biological Activities and Mechanistic Insights of 2 Hexylchroman 4 One Analogues

Enzyme Inhibition Studies and Target Validation

Chroman-4-one analogues have been investigated for their inhibitory potential against several key enzymes implicated in various disease pathways.

Chroman-4-one and chromone (B188151) derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cellular processes such as aging, neurodegeneration, and cancer acs.orgacs.orgnih.govresearchgate.net. Research indicates that modifications in the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency acs.orgnih.govresearchgate.net. Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions have been found to be favorable for activity acs.orgnih.govresearchgate.net. For instance, 6,8-dibromo-2-pentylchroman-4-one demonstrated potent SIRT2 inhibition with an IC50 value of 1.5 μM acs.orgnih.govresearchgate.net. Other analogues, such as compound 79, have shown IC50 values in the low micromolar range, for example, 1.9 μM gu.se. These compounds typically exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 acs.orgnih.govresearchgate.net. Mechanistic insights suggest that the carbonyl oxygen of the chroman-4-one core forms hydrogen bonds with the glutamine residue Gln142 in the SIRT2 active site, while alkyl substituents at the 2-position occupy a hydrophobic pocket acs.org.

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity (vs. SIRT1/3) | Reference(s) |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | High | acs.orgnih.govresearchgate.net |

| Compound 79 | SIRT2 | 1.9 | Not specified | gu.se |

| Compound 1k | SIRT2 | 10.6 | Not specified | nih.gov |

Chroman-4-one analogues have been explored as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1), an enzyme crucial for the survival of parasitic protozoa such as Trypanosoma brucei and Leishmania major mdpi.comnih.govnih.govscite.aircsb.orgscience.gov. PTR1 plays a role in folate metabolism and can provide a metabolic bypass, contributing to antifolate drug resistance in these parasites nih.govchemrxiv.orgpdbj.org. Several chroman-4-one derivatives have been synthesized and evaluated against parasitic PTR1 enzymes mdpi.comnih.govnih.govscite.aircsb.orgscience.gov. Compound 1, a chroman-4-one analogue, demonstrated significant inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1), exhibiting a selectivity index greater than 7 and low toxicity nih.govnih.govscite.aircsb.orgscience.gov. Other studies have identified specific inhibitors with nanomolar IC50 values for LmPTR1, such as compound 6a (100 nM) and compound 6b (37 nM) mdpi.comnih.gov.

| Compound Name | Target Enzyme | IC50/Ki | Selectivity Index (SI) | Reference(s) |

| Compound 1 | TbPTR1/LmPTR1 | Not specified | > 7 | nih.govnih.govscite.aircsb.orgscience.gov |

| Compound 6a | LmPTR1 | Ki = 100 nM | Not specified | mdpi.comnih.gov |

| Compound 6b | LmPTR1 | Ki = 37 nM | Not specified | mdpi.comnih.gov |

The chroman-4-one and related chromen-4-one scaffolds have also been investigated for their inhibitory effects on various kinases. For instance, certain chromen-4-one derivatives have shown potent inhibition of DNA-dependent protein kinase (DNA-PK), with compounds like NU7441 exhibiting an IC50 of 13 nM nih.gov. Additionally, analogues of Rohitukine, which contain a chromen-4-one core, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK-2 and CDK-9, impacting cell growth and proliferation google.com. These findings highlight the broader potential of chroman-4-one-related structures in targeting kinase signaling pathways.

| Compound Name | Target Kinase | IC50 | Reference(s) |

| NU7441 | DNA-PK | 13 nM | nih.gov |

| NU7427 | DNA-PK | 40 nM | nih.gov |

| Rohitukine Analogues | CDK-2/9 | Potent inhibition | google.com |

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is recognized as a potential target for antimicrobial and antidiabetic agents semanticscholar.orgnih.govnih.govbibliotekanauki.plmdpi.com. Research in this area has primarily focused on glutamine analogues, amino sugar phosphates, and transition state intermediate analogues as inhibitors semanticscholar.orgnih.govnih.govbibliotekanauki.pl. While the chroman-4-one scaffold is broadly studied for various biological activities, the provided literature does not explicitly detail chroman-4-one derivatives as direct inhibitors of GlcN-6-P synthase.

Modulation of Cellular Processes

Beyond direct enzyme inhibition, chroman-4-one analogues can modulate critical cellular processes, notably impacting cancer cell proliferation.

Impact on Bacterial Membrane Potential and Macromolecular Biosynthesis

Research has indicated that certain chromanone analogues exhibit potent antibacterial activity through mechanisms that involve the disruption of bacterial cellular integrity. Specifically, studies have shown that these compounds can dissipate bacterial membrane potential, a critical factor for maintaining cellular functions and energy production acs.orgacs.orgresearchgate.net. This dissipation of membrane potential leads to a cascade of detrimental effects, including the inhibition of essential macromolecular biosynthesis processes such as DNA, RNA, and protein synthesis acs.orgacs.orgresearchgate.net. Further investigations into the mode of action have revealed that some chromanone derivatives also inhibit bacterial DNA topoisomerase IV, suggesting that their antimicrobial effects may stem from complex, multi-faceted mechanisms acs.orgacs.org. The presence of specific hydroxyl groups, particularly at the 5- and 7-positions of the chromanone scaffold, along with a hydrophobic substituent at the 2-position, has been identified as crucial for enhancing antibacterial activity against Gram-positive bacteria nih.gov. Conversely, increased hydrophilicity, often associated with trihydroxy compounds, can reduce bacterial membrane penetration and thus diminish antibacterial efficacy acs.org.

Design and Evaluation as Peptidomimetics

β-Turn Mimetics for Somatostatin (B550006) Receptors

While the direct application of 2-Hexylchroman-4-one in peptidomimetics for somatostatin receptors is not extensively detailed in the provided search results, the chromanone scaffold itself is recognized as a privileged structure in medicinal chemistry, amenable to diverse pharmacological applications researchgate.net. The design of peptidomimetics often involves creating small molecules that mimic the secondary structure of peptides, such as β-turns, to interact with specific biological targets like receptors acs.org. The inherent structural rigidity and the presence of functionalizable positions within the chromanone framework make it a potential candidate for developing novel peptidomimetics. However, specific research detailing chromanone-based β-turn mimetics for somatostatin receptors was not found in the scope of this review.

Mechanisms of Antimicrobial Action against Drug-Resistant Strains (e.g., MRSA)

Chromanone analogues have demonstrated significant promise in combating drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.govresearchgate.netanu.edu.au. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL for some synthesized chromanone compounds against MRSA researchgate.netnih.gov. The mechanism of action against these resistant strains appears to involve multiple pathways. As previously mentioned, disruption of bacterial membrane potential and inhibition of macromolecular biosynthesis are key contributors acs.orgacs.orgresearchgate.net. Structure-activity relationship (SAR) studies highlight that the presence of a hydrophobic substituent at the 2-position and hydrogen bond donor/acceptor capabilities at the 4-position of the chromanone scaffold, combined with hydroxyl groups at the 5- and 7-positions, significantly enhances antibacterial activity against Gram-positive bacteria, including MRSA researchgate.netnih.gov. The addition of a 5-OH group to 7-hydroxy-4-chromanones, for instance, has been shown to markedly improve anti-MRSA activity compared to their 7-OH counterparts nih.gov.

Investigation of Efflux Pump Inhibitory Activity

The emergence of multidrug resistance (MDR) in bacteria is a significant global health concern, with bacterial efflux pumps playing a pivotal role in this phenomenon nih.govresearchgate.net. Efflux pumps are transmembrane transporters that actively expel antibiotics out of bacterial cells, rendering them less effective nih.gov. Research into chromanone derivatives has explored their potential as efflux pump inhibitors (EPIs) researchgate.net. While specific chromanone compounds are noted for their antibacterial properties, some studies suggest that chromanone derivatives might be less potent as efflux pump inhibitors compared to related structures like 2H-benzo[h]chromene derivatives nih.gov. However, the general principle of targeting efflux pumps with novel chemical scaffolds remains an active area of research for overcoming MDR nih.govresearchgate.netdntb.gov.ua. Further investigation into the specific structural features of chromanones that could confer efflux pump inhibitory activity is warranted.

Structure Activity Relationship Sar Studies and Rational Compound Design for 2 Hexylchroman 4 One

Impact of Alkyl Chain Length at the C-2 Position on Biological Potency

The nature of the substituent at the C-2 position of the chroman-4-one scaffold is a critical determinant of biological activity. Studies focusing on the inhibition of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, have demonstrated that the length of the C-2 alkyl chain significantly influences inhibitory potency. acs.org

Research has shown that an optimal chain length exists for maximizing this inhibitory effect. A comparative analysis of various 2-alkyl substituted chroman-4-ones revealed that compounds with an alkyl chain of three to five carbons exhibit the highest potency. acs.org Specifically, the n-pentyl group, as found in the parent structure, was identified as the most effective among the straight-chain alkyl derivatives tested. acs.org Shortening the chain to a propyl group resulted in slightly better activity than extending it to a heptyl group, which showed a decrease in potency. acs.org This suggests a specific hydrophobic pocket in the target's binding site that best accommodates an alkyl chain of a particular length.

| Compound | C-2 Substituent | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

|---|---|---|---|

| 1k | n-Propyl | 76% | 10.6 |

| 1a (analog) | n-Pentyl | Data not specified, but noted as optimal | - |

| 1l | n-Heptyl | 57% | - |

Data derived from studies on 6,8-disubstituted chroman-4-one analogs. acs.org

Influence of Substituents at C-6 and C-8 Positions on Target Selectivity and Potency

Modifications to the aromatic ring of the chroman-4-one core, specifically at the C-6 and C-8 positions, have a profound impact on both the potency and selectivity of these compounds as SIRT2 inhibitors. acs.orgnih.gov Research indicates that the electronic properties and the size of the substituents in these positions are crucial.

Studies have consistently shown that larger, electron-withdrawing groups at the C-6 and C-8 positions are favorable for high potency. acs.org For instance, the unsubstituted 2-pentylchroman-4-one demonstrated a complete loss of inhibitory activity, highlighting the necessity of substituents on the aromatic system. nih.gov When various halogen substituents were introduced, it was found that a 6-chloro group could be replaced with a larger 6-bromo substituent without a loss in activity. nih.gov The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value of 1.5 µM. acs.org

The electronic nature of the substituents is also a key factor. Replacing the 6-chloro group with an electron-withdrawing nitro group did not significantly alter activity. acs.org However, the introduction of an electron-donating methoxy (B1213986) group at the same position led to a significant decrease in inhibitory activity. acs.org This suggests that an electron-poor aromatic ring enhances the compound's interaction with the target enzyme. acs.org Further studies have indicated that the substituent at the C-6 position is more critical for activity than the one at the C-8 position. acs.org The synthesized compounds also showed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov

| Compound | C-2 Substituent | C-6 Substituent | C-8 Substituent | IC₅₀ (µM) |

|---|---|---|---|---|

| 1b | n-Pentyl | H | H | Inactive |

| 1a (analog) | n-Pentyl | Cl | Br | - |

| 1c | n-Pentyl | Br | Br | 1.5 |

| 1f | n-Pentyl | Cl | H | Decreased activity |

| 1i | n-Pentyl | Br | H | Less potent than 1a |

| 1g | n-Pentyl | NO₂ | Br | - |

| 1h | n-Pentyl | OCH₃ | Br | Decreased activity |

Data derived from a series of 2-pentylchroman-4-one analogs. acs.orgnih.gov

Role of the C-4 Carbonyl Group in Receptor Binding and Activity

The carbonyl group at the C-4 position is another indispensable feature for the biological activity of this class of compounds. acs.org SAR studies have confirmed that an intact carbonyl group is crucial for maintaining high potency, likely due to its role in forming key interactions within the receptor's binding site, such as hydrogen bonds. acs.orgnih.gov

To investigate its importance, derivatives were synthesized where the C-4 carbonyl was chemically modified. nih.gov Reduction of the carbonyl group to a hydroxyl group resulted in 8-bromo-6-chloro-2-pentylchroman-4-ol. nih.gov Further modification to completely remove the oxygen atom via dehydroxylation yielded 8-bromo-6-chloro-2-pentylchroman. nih.gov When these derivatives were tested for their SIRT2 inhibitory activity, a significant loss of potency was observed compared to the parent chroman-4-one. This finding underscores the critical role of the C-4 carbonyl group in the molecular recognition and binding process with the target enzyme. nih.gov

Stereochemical Implications for Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of medicinal chemistry that can profoundly influence a drug's biological activity. longdom.org Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. longdom.orgnih.gov

In the context of 2-substituted chroman-4-ones, the C-2 carbon is a chiral center. This means that 2-hexylchroman-4-one can exist as two distinct enantiomers, (R)-2-hexylchroman-4-one and (S)-2-hexylchroman-4-one. The spatial orientation of the hexyl group can dictate how the molecule fits into its biological target. gu.se While many drug activities are highly dependent on specific stereoisomers, studies on certain chroman-4-one derivatives as SIRT2 inhibitors have shown interesting results. nih.gov For one potent analog, 8-bromo-6-chloro-2-pentylchroman-4-one, the racemic mixture was separated into its individual enantiomers. nih.gov The subsequent evaluation revealed that the (-)-enantiomer had an IC₅₀ value identical to that of a closely related potent compound (6,8-dibromo-2-pentylchroman-4-one). nih.gov This specific result suggests that for this particular scaffold and its interaction with SIRT2, the stereochemistry at the C-2 position may not be a primary driver of inhibitory potency. However, it is a general principle that for any biologically active chiral compound, the evaluation of individual enantiomers is crucial, as one may be significantly more active or have a different biological profile than the other. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. aftonchemical.com These theoretical models can predict the properties of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. researchwithrowan.com For the this compound scaffold, a QSAR model could be developed based on the experimental data from SAR studies.

A predictive QSAR model for this class of compounds would incorporate various molecular descriptors that quantify the key structural features identified in the SAR studies. nih.gov These would include:

Hydrophobic and Steric Descriptors: To model the effect of the C-2 alkyl chain length, parameters like the partition coefficient (logP) or molar refractivity would be used. The parabolic relationship often observed between alkyl chain length and activity could be effectively modeled. nih.gov

Electronic Descriptors: To account for the influence of substituents at C-6 and C-8, electronic parameters such as Hammett constants (σ) would be crucial. These descriptors quantify the electron-withdrawing or electron-donating nature of the substituents, which has been shown to be critical for potency. acs.org

By developing a statistically robust QSAR model, researchers can screen virtual libraries of chroman-4-one derivatives to identify novel candidates with potentially high potency. nih.gov This predictive approach accelerates the discovery process by focusing resources on the most promising compounds for synthesis and biological evaluation.

Computational Chemistry and in Silico Approaches for 2 Hexylchroman 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a principal computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.

Sirtuin 2 (SIRT2), a histone deacetylase, is considered a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. researchgate.net Molecular docking studies are crucial for identifying and optimizing SIRT2 inhibitors. researchgate.netnih.gov The binding site of SIRT2 features a catalytic pocket and an adjacent selective pocket, which can be exploited for designing potent and selective inhibitors. researchgate.net

While specific docking studies for 2-Hexylchroman-4-one with SIRT2 are not detailed in the available literature, analysis of other inhibitors reveals key interactions necessary for binding. Successful docking protocols have been validated by confirming that the predicted pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the experimentally determined pose. For known SIRT2 inhibitors, molecular docking and dynamics simulations have highlighted that hydrogen bonds with residues such as Arg97 and Gln167 are critical for the inhibitory function. nih.gov Van der Waals and non-polar interactions also play a significant role in the binding of inhibitors to the SIRT2 active site. nih.gov A hypothetical docking of this compound would likely involve its chroman-4-one core interacting with key residues within the catalytic pocket, while the hexyl chain could occupy the adjacent hydrophobic selective pocket.

Pteridine (B1203161) Reductase 1 (PTR1) is an essential enzyme for trypanosomatid parasites, making it a key target for anti-parasitic drugs. mdpi.commdpi.com The chroman-4-one scaffold has been identified as a promising framework for developing PTR1 inhibitors. mdpi.comnih.gov

Docking and crystallographic studies have been performed on chroman-4-one analogues with PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.gov For instance, the crystal structure of a chroman-4-one derivative (compound 1) in complex with TbPTR1 revealed specific binding interactions. mdpi.com The chroman-4-one moiety engages in a π-sandwich stacking interaction between the nicotinamide (B372718) ring of the NADP+ cofactor and the Phe97 residue of the enzyme. mdpi.com The ether oxygen of the chroman ring is oriented towards the side chains of Asp161 and Tyr174. mdpi.com Furthermore, a hydroxyl group on the scaffold forms a crucial hydrogen bond with the β-phosphate group of NADP+. mdpi.com These findings provide a structural basis for optimizing chroman-4-one derivatives as potent inhibitors against multiple PTR1 variants. mdpi.comnih.gov

| Feature | Interaction Details with TbPTR1 | Key Residues/Components |

| π-Sandwich Stacking | The chroman-4-one core is positioned between the nicotinamide ring and a phenylalanine residue. | NADP+, Phe97 |

| Directional Interaction | The ether oxygen of the chroman ring points toward two key amino acid side chains. | Asp161, Tyr174 |

| Hydrogen Bonding | A hydroxyl substituent on the chroman-4-one scaffold forms a hydrogen bond with the cofactor. | NADP+ β-phosphate |

Computational approaches like structure-based virtual screening are frequently used to identify potential new molecular targets for compounds of interest. mdpi.com This involves docking a compound against a library of protein structures to find potential binding partners. While this compound has been primarily studied in the context of SIRT2 and PTR1, these in silico screening methods could reveal novel targets, expanding its potential therapeutic applications. Detailed studies on the interaction of this compound with other specific molecular targets are not extensively covered in the current body of research.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a system over time, offering insights into the conformational flexibility of a ligand and the stability of a protein-ligand complex. nih.govnih.gov An MD simulation tracks the trajectory of a molecule, which can reveal stable conformational states and the dynamics of the binding process. nih.govelifesciences.org

For this compound, MD simulations could be employed to:

Assess Binding Stability: Following molecular docking, MD simulations can be run to determine if the predicted binding pose is stable over a simulation time of nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored; stable values suggest a stable complex. nih.gov

Analyze Conformational Changes: The simulations can reveal the conformational flexibility of the hexyl chain and the chroman-4-one ring system within the binding pocket. This can uncover different binding sub-states that may not be apparent from static docking. nih.gov

Characterize Solvation: MD simulations explicitly model water molecules, allowing for the analysis of their role in mediating protein-ligand interactions, which is often crucial for binding affinity. chemrxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. youtube.com DFT calculations can determine various molecular properties by approximating the electron density of the system. researchgate.netresearchgate.net

For this compound, DFT studies, typically using functionals like B3LYP, could provide insights into: researchgate.net

Optimized Geometry: Calculation of the lowest energy conformation, including bond lengths and angles. nih.gov

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Reactivity Descriptors: Calculation of properties like chemical hardness and electrophilicity, which help predict how the molecule will interact in chemical reactions. researchgate.net

Charge Distribution: Natural Bond Orbital (NBO) analysis can reveal the distribution of electron density across the molecule, highlighting hyperconjugative interactions and charge delocalization that contribute to its stability. researchgate.net For example, the partial positive charge on the carbonyl carbon can be quantified. researchgate.net

In Silico Pharmacokinetic Property Predictions (ADME/PK)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic (PK) models are vital for the early stages of drug discovery, helping to predict a compound's viability as a drug candidate. nih.govresearchgate.netnih.gov These computational tools screen virtual compounds for desirable drug-like properties, reducing the likelihood of late-stage failures. nih.gov

For this compound, a variety of ADME/PK parameters would be predicted using specialized software. These predictions are based on quantitative structure-activity/property relationships (QSAR/QSPR) derived from large datasets of experimental data. researchgate.net

| ADME/PK Parameter | Description and Importance in Drug Discovery |

| Molecular Weight | Influences diffusion and transport across biological membranes. Generally preferred to be < 500 Da. |

| LogP (Lipophilicity) | The octanol-water partition coefficient, which affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors/Acceptors | The number of H-bond donors and acceptors influences solubility and membrane permeability (Lipinski's Rule of Five). |

| Aqueous Solubility | Crucial for absorption and formulation. Poor solubility can lead to low bioavailability. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption in humans. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross into the central nervous system. |

| CYP450 Inhibition/Metabolism | Predicts interactions with cytochrome P450 enzymes, which are key for drug metabolism and potential drug-drug interactions. |

| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood, affecting its distribution and availability to act on its target. |

Gastrointestinal Absorption and Oral Bioavailability Prediction

The prediction of gastrointestinal (GI) absorption and oral bioavailability is a primary step in evaluating the drug-likeness of a compound. nih.gov Oral bioavailability is a complex parameter influenced by a molecule's ability to be absorbed from the gut and survive first-pass metabolism. mdpi.com In silico models utilize various molecular descriptors to estimate these properties. Key parameters include lipophilicity (log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated within frameworks like Lipinski's Rule of Five. researchgate.netmdpi.com

For this compound, its structural features—specifically the lipophilic hexyl chain at the C-2 position—suggest good passive diffusion across the intestinal membrane. Computational models can provide quantitative estimates of its absorption potential. For instance, the Bioavailability Radar, which assesses parameters like lipophilicity, size, polarity, solubility, flexibility, and saturation, can offer a rapid visualization of its drug-like characteristics. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity, are also employed to refine these predictions. mdpi.com

Table 1: Predicted Physicochemical and Absorption Properties of this compound Note: The values presented in this table are illustrative predictions based on standard computational models and may vary between different prediction software.

| Parameter | Predicted Value | Implication for Oral Bioavailability |

|---|---|---|

| Molecular Weight (g/mol) | 246.34 | Complies with Lipinski's Rule (<500), favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | ~3.9 - 4.2 | Indicates high lipophilicity, which generally favors membrane permeability but can reduce aqueous solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | ~26.3 | Low TPSA (<140 Ų) is predictive of good intestinal absorption and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5), favorable for absorption. |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10), favorable for absorption. |

| Predicted GI Absorption | High | Based on low molecular weight, low TPSA, and optimal lipophilicity. |

| Bioavailability Score | ~0.55 | Suggests a high probability of having good oral bioavailability characteristics. nih.gov |

Metabolic Stability and Excretion Pathway Prediction

Metabolic stability is a critical determinant of a drug's half-life and dosing regimen. nih.gov Compounds that are rapidly metabolized by hepatic enzymes, such as the cytochrome P450 (CYP) superfamily, may have poor oral bioavailability and short duration of action. nih.gov In silico tools predict metabolic stability by identifying potential sites of metabolism on the molecule and using machine learning models trained on extensive experimental data. dntb.gov.uamdpi.comresearchgate.net

For this compound, computational models would analyze the susceptibility of the chromanone core and the hexyl side chain to common metabolic reactions. The hexyl chain is a likely site for Phase I metabolism, specifically hydroxylation at various positions (ω and ω-1 oxidation). The aromatic ring of the chromanone scaffold could also undergo hydroxylation. Predicting which CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound is also a key component of these analyses. nih.gov Furthermore, these platforms can predict whether the compound is likely to be a substrate or inhibitor of key transporters involved in excretion, such as P-glycoprotein.

Table 2: Predicted Metabolic Profile of this compound Note: The values presented in this table are illustrative predictions based on standard computational models and may vary between different prediction software.

| Parameter | Prediction | Rationale/Implication |

|---|---|---|

| Metabolic Stability | Moderate to Low | The aliphatic hexyl chain is susceptible to oxidation by CYP enzymes, potentially leading to relatively rapid clearance. |

| Primary Metabolic Pathways | - Aliphatic Hydroxylation

| Oxidation of the hexyl chain is a probable major metabolic route. The benzene (B151609) ring is another potential site for metabolism. |

| Primary CYP Isozymes Involved | CYP3A4, CYP2C9, CYP2C19 | These are common enzymes responsible for metabolizing lipophilic compounds. |

| CYP Inhibitor/Inducer | Likely not a potent inhibitor | Prediction based on general chromanone scaffold properties; would require specific modeling. nih.gov |

| Predicted Total Clearance | Moderate | Reflects the balance between good absorption and potential for metabolic breakdown. |

Blood-Brain Barrier Permeability Prediction

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. frontiersin.org Conversely, for peripherally acting drugs, low BBB permeability is desired to avoid CNS side effects. In silico models predict BBB permeability based on physicochemical properties that govern passive diffusion across this highly selective barrier. nih.govarxiv.org The key metric is LogBB (the logarithm of the ratio of the drug concentration in the brain to that in the blood). Models often use parameters such as TPSA, LogP, molecular weight, and pKa to predict LogBB or classify a compound as BBB-positive or BBB-negative. nih.govarxiv.org

The high lipophilicity and low TPSA of this compound suggest a potential to cross the BBB. While its molecular weight is favorable, the high LogP might lead to non-specific binding within the brain tissue or make it a substrate for efflux pumps like P-glycoprotein, which actively transport compounds out of the brain. frontiersin.org

Table 3: Predicted Blood-Brain Barrier (BBB) Permeability of this compound Note: The values presented in this table are illustrative predictions based on standard computational models and may vary between different prediction software.

| Parameter | Predicted Value | Implication |

|---|---|---|

| LogBB | ~0.1 to 0.3 | Suggests the compound may cross the BBB. |

| BBB Permeability Class | High | The combination of high lipophilicity (LogP) and low polar surface area (TPSA) is a strong indicator of BBB penetration. |

| P-glycoprotein Substrate | Uncertain/Possible | Lipophilic compounds can be substrates for efflux transporters; specific modeling would be required. |

Cheminformatics and Virtual Screening for Novel this compound Derivatives

Cheminformatics and virtual screening are powerful computational strategies used to explore vast chemical space and identify novel derivatives with improved properties. frontiersin.org Starting with a lead scaffold like this compound, these techniques can be used to design a library of virtual compounds and prioritize them for synthesis and testing. This accelerates the drug discovery process by focusing resources on the most promising candidates. nih.gov

Virtual screening can be performed using several methods. Ligand-based approaches involve creating a pharmacophore model from the known active compound (this compound) and using it to search large databases for molecules with similar 3D arrangements of chemical features. Structure-based virtual screening, on the other hand, requires a 3D structure of the biological target. frontiersin.org Compounds from a virtual library are then "docked" into the target's binding site to predict their binding affinity and orientation. nih.gov

For this compound, a research program might involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the chroman-4-one core or the hexyl chain with other chemical groups that retain or improve biological activity while modulating pharmacokinetic properties. nih.gov

Library Enumeration: Systematically modifying the this compound structure by adding various substituents at different positions on the aromatic ring to explore the structure-activity relationship (SAR). nih.gov

High-Throughput Virtual Screening: Docking millions of commercially available compounds against a specific biological target to find entirely new scaffolds that mimic the binding mode of this compound. nih.gov

These computational efforts generate a ranked list of potential new derivatives. Subsequent in silico ADMET profiling of the top-ranked hits helps to ensure that the newly designed molecules possess favorable drug-like properties before committing to their chemical synthesis. researchgate.net

Preclinical Research Models for Evaluating 2 Hexylchroman 4 One Analogues

In Vitro Cellular Assays for Biological Efficacy Screening

In vitro cellular assays are fundamental for initial screening of compounds to assess their biological efficacy. These assays utilize various cell lines and microbial cultures to determine potential therapeutic effects.

Cell Line-Based Models for Cancer Research

Chromanone and chromone (B188151) derivatives have been investigated for their antiproliferative and cytotoxic activities against several human cancer cell lines.

General Cytotoxicity: Studies on chromanone derivatives have shown varying degrees of cytotoxicity. For instance, certain chromanone derivatives (e.g., compound 13) exhibited IC50 values as low as 24.4 ± 2.6 μM against MOLT-4 cells, and compound 11 showed an IC50 of 68.4 ± 3.9 μM against MCF-7 cells nih.gov. Another study on flavanone (B1672756)/chromanone derivatives reported promising antiproliferative activity with IC50 values ranging from 10 to 30 μM against various colon cancer cell lines mdpi.com. Specifically, derivative 1 demonstrated potent activity with IC50 values between 8–20 µM against multiple cancer cell lines mdpi.com. Chromone derivatives have also been evaluated against lung cancer (A549) and cervical cancer (HeLa) cell lines, with some compounds showing IC50 values in the low micromolar range bohrium.com. Epiremisporine H (compound 3), a chromone derivative, displayed IC50 values of 21.17 ± 4.89 μM against HT-29 colon cancer cells and 31.43 ± 3.01 μM against A549 lung cancer cells mdpi.com. Studies on 3-nitro-4-chromanone derivatives showed potent antiproliferative activity, with compound 36 exhibiting more potent activity than cisplatin (B142131) against prostate cancer cell lines DU145 (IC50 = 1.21 μM) and PC3 (IC50 = 0.94 μM) rsc.org.

Mechanism of Action: The cytotoxic effects of some chromanone derivatives are attributed to their pro-oxidant properties, leading to increased reactive oxygen species (ROS) levels, induction of apoptosis, and DNA damage mdpi.com. Certain derivatives have also been shown to induce cell cycle arrest, for example, by arresting cells in the G2/M phase ajchem-a.com.

Table 1: Cytotoxic Activity of Chromanone/Chromone Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 13 | MOLT-4 | 24.4 ± 2.6 | nih.gov |

| Compound 11 | MCF-7 | 68.4 ± 3.9 | nih.gov |

| Flavanone/Chromanone Deriv. 1 | Various Colon | 8–20 | mdpi.com |

| Flavanone/Chromanone Deriv. 3 | Various Colon | 15–30 | mdpi.com |

| Chromone Derivative (A1) | Various | 37.13 | derpharmachemica.com |

| Epiremisporine H (3) | HT-29 | 21.17 ± 4.89 | mdpi.com |

| Epiremisporine H (3) | A549 | 31.43 ± 3.01 | mdpi.com |

| 3-nitro-4-chromanone (36) | DU145 | 1.21 | rsc.org |

| 3-nitro-4-chromanone (36) | PC3 | 0.94 | rsc.org |

Bacterial Culture Models for Antimicrobial Activity

Chromanone and chromone derivatives have demonstrated antimicrobial activity against various bacterial strains.

Gram-Positive Bacteria: Studies have reported activity against Staphylococcus aureus and Enterococcus faecalis. For example, a chromanone derivative (calophylloidic acid A) showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 16 and 8 μg/mL, respectively researchgate.net. Spiropyrrolidine derivatives tethered to chroman-4-one scaffolds exhibited antibacterial activity, with compounds 4a-d showing MIC = 32 µg/mL against Bacillus subtilis and Staphylococcus epidermidis, outperforming reference antibiotics like Amoxicillin and Ampicillin mdpi.com. Another study on chromone derivatives found that halogenated formylchromones (6B3FC and 6C3FC) had a low MIC of 20 µg/mL against Vibrio species and also inhibited biofilm formation frontiersin.org. A chromone derivative, CM3a, showed a MIC of 26.4 μM (approximately 8 μg/mL) against Staphylococcus aureus and was effective in eradicating S. aureus biofilms nih.gov.

Mycobacteria: Research on chromanone derivatives has also included evaluation against mycobacteria. Obliquumol, a compound related to chromanone structures, showed good antimicrobial and excellent antimycobacterial activities, with MIC values of 8 µg/mL against Mycobacterium fortuitum and 16 µg/mL against Mycobacterium smegmatis [8 from initial search].

Table 2: Antimicrobial Activity of Chromanone/Chromone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL or μM) | Reference |

| Calophylloidic acid A | Staphylococcus aureus | 16 | researchgate.net |

| Calophylloidic acid A | Escherichia coli | 8 | researchgate.net |

| Spiropyrrolidine derivatives (4a-d) | Bacillus subtilis | 32 | mdpi.com |

| Spiropyrrolidine derivatives (4a-d) | Staphylococcus epidermidis | 32 | mdpi.com |

| Halogenated formylchromones (6B3FC, 6C3FC) | Vibrio species | 20 | frontiersin.org |

| CM3a | Staphylococcus aureus | 26.4 μM | nih.gov |

| Obliquumol | Mycobacterium fortuitum | 8 | mdpi.com |

| Obliquumol | Mycobacterium smegmatis | 16 | mdpi.com |

Parasite Culture Models for Antiparasitic Efficacy

Chromanone and chromone derivatives have been explored for their activity against parasitic protozoa.

Trypanosoma brucei : Chroman-4-one analogues were evaluated against Trypanosoma brucei PTR1 (TbPTR1) and Trypanosoma brucei parasites. Compound 1, a chroman-4-one analogue, showed an EC50 value of 5.7 ± 0.6 μM against endogenous TbTR activity and an IC50 of 2.2 ± 2.4 μM against T. brucei growth plos.org. Other chromone derivatives were tested for antimalarial activity, with compound 36 showing an IC50 of 0.95 µM against Plasmodium falciparum, outperforming reference drugs scienceasia.org. Caloteysmannic acid, a chromanone acid derivative, exhibited moderate activity against Plasmodium falciparum strain 3D7 with an IC50 value of 2.16 µg/mL ajchem-a.com.

Leishmania infantum : Chroman-4-one analogues were also assessed against Leishmania infantum PTR1 (LmPTR1) and Leishmania infantum parasites. Compound 1 showed an IC50 of 35 µM against LmPTR1 and demonstrated moderate activity against L. infantum amastigotes mdpi.com.

Table 3: Antiparasitic Activity of Chromanone/Chromone Derivatives

| Compound/Derivative | Parasite Strain | IC50 / EC50 | Reference |

| Compound 1 | T. brucei | 2.2 ± 2.4 μM | plos.org |

| Compound 1 | TbPTR1 | 31 μM | mdpi.com |

| Compound 1 | P. falciparum 3D7 | 2.16 µg/mL | ajchem-a.com |

| Compound 36 | P. falciparum | 0.95 µM | scienceasia.org |

| Compound 1 | LmPTR1 | 35 μM | mdpi.com |

Enzymatic Assays for Specific Target Inhibition

Enzymatic assays are crucial for identifying compounds that specifically inhibit key enzymes involved in disease pathways.

Sirtuin 2 (SIRT2) Inhibition: Chroman-4-one and chromone derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases and cancer. Studies have identified potent inhibitors with IC50 values in the low micromolar range. For example, 6,8-dibromo-2-pentylchroman-4-one demonstrated potent SIRT2 inhibition with an IC50 of 1.5 μM nih.govresearchgate.net. These compounds often exhibit high selectivity for SIRT2 over SIRT1 and SIRT3 nih.govresearchgate.net. The mechanism of inhibition can involve binding to specific pockets within the enzyme, as elucidated by X-ray crystallography nih.govnih.gov.

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition: Chroman-4-one analogues have also been investigated as inhibitors of Pteridine Reductase 1 (PTR1), an enzyme targeted in antiparasitic drug development. Compound 1 showed inhibitory activity against Trypanosoma brucei PTR1 (TbPTR1) with an IC50 of 31 µM and against Leishmania major PTR1 (LmPTR1) with an IC50 of 57.0 µM mdpi.comresearchgate.net.

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in 2-Hexylchroman-4-one Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery pipeline, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents like this compound. nih.govthelifescience.org These computational approaches utilize complex algorithms to analyze large datasets, predict molecular properties, and guide the design of more effective drugs. ijcrt.orgnih.gov

Machine learning models, such as Random Forest and Deep Neural Networks, can be trained on existing data from chroman-4-one libraries to build robust Quantitative Structure-Activity Relationship (QSAR) models. irjmets.comyoutube.com These models can predict the biological activity of novel this compound derivatives based on their structural features, enabling researchers to prioritize the synthesis of compounds with the highest likelihood of success. youtube.com This significantly reduces the time and cost associated with traditional screening methods. researchgate.net

The application of these technologies can be summarized in the following key areas:

Hit Identification: Using ML to analyze data from high-throughput screening (HTS) to identify initial active compounds more efficiently. nih.govrsc.org

Lead Optimization: Employing predictive models to guide chemical modifications of the this compound scaffold to enhance potency and reduce potential toxicity. nih.gov

De Novo Design: Utilizing generative models to create novel chroman-4-one derivatives with specific, optimized pharmacological profiles. nih.gov

Bioactivity Prediction: Developing models that can accurately forecast the biological effects of new this compound analogs before they are synthesized. nih.govchemrxiv.org

Co-Crystallization Studies with Molecular Targets for High-Resolution Structural Data

A critical step in modern drug design is understanding how a molecule interacts with its biological target at an atomic level. Co-crystallization is a powerful technique where a compound is crystallized directly with its target protein, allowing for the determination of a high-resolution three-dimensional structure using X-ray crystallography. nih.gov This provides a precise map of the binding interactions, guiding further structure-based drug design.

For the broader chroman-4-one class, this approach has already proven successful. In one study, a chroman-4-one derivative was co-crystallized with the enzyme Pteridine (B1203161) Reductase 1 (PTR1) from Trypanosoma brucei. The resulting crystal structure, solved at a resolution of 1.70 Å, revealed key binding interactions. It showed the chroman-4-one moiety forming a π-sandwich between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue (Phe97) in the enzyme's active site. nih.gov This detailed structural information is invaluable for designing more potent and selective inhibitors.

Future research on this compound will greatly benefit from similar co-crystallization studies. By obtaining high-resolution structures of this compound bound to its molecular targets, such as SIRT2, researchers can:

Visualize the precise orientation of the hexyl chain within the binding pocket.

Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces responsible for its activity.

Use this structural data as a template for computational modeling and the rational design of second-generation compounds with improved affinity and specificity.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. febs.org Developing this compound into a chemical probe would provide a powerful tool for elucidating its mechanism of action and exploring its cellular functions. This typically involves modifying the core structure to incorporate a reporter tag, such as a fluorophore or a clickable handle for affinity purification, without disrupting its biological activity.

The chromene scaffold, a close structural relative, has already been utilized to create fluorescent probes. For instance, certain fluorescent chromen-2-one derivatives have been synthesized and used to investigate anticancer activity. nih.gov This demonstrates the suitability of the core ring system for developing imaging tools. The development of a this compound-based probe could proceed by:

Attaching a Fluorophore: A fluorescent dye could be appended to a position on the chroman-4-one ring that is not critical for target binding. This would allow for direct visualization of the compound's localization within cells using fluorescence microscopy. nih.gov

Introducing a "Clickable" Handle: A bio-orthogonal group, like an alkyne or azide, could be incorporated. This would enable "click chemistry" reactions to attach various tags for pull-down experiments, helping to identify the direct binding partners of this compound inside the cell.

Leveraging the Hexyl Group: The lipophilic hexyl chain may influence the compound's interaction with cellular membranes or hydrophobic pockets. mdpi.com Probes based on this scaffold could be used to study these specific interactions.

Such chemical probes would be instrumental in validating the molecular targets of this compound and understanding its downstream biological effects in a native cellular environment. rsc.org

Exploration of Novel Therapeutic Applications Beyond Current Indications

While much of the initial interest in 2-alkyl-chroman-4-ones has been focused on their potential as SIRT2 inhibitors for cancer therapy and as antimicrobial agents, emerging research points to a much broader therapeutic potential. researchgate.netgu.semdpi.com Future work will focus on exploring these novel applications.

One promising new area is in the treatment of parasitic diseases. Chroman-4-one derivatives have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an essential enzyme in parasites like Trypanosoma and Leishmania. nih.gov A specific flavanone (B1672756) derivative demonstrated activity against both the enzyme and the parasites themselves, highlighting the potential of this scaffold for developing new anti-parasitic drugs. nih.gov

Another potential application is in anti-inflammatory therapies. Related 2-phenyl-chromen-4-one compounds have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. nih.gov This suggests that the chroman-4-one core could be adapted to target inflammatory conditions.

Furthermore, given the links between inflammation, oxidative stress, and neurodegeneration, there is a compelling rationale to investigate this compound and related compounds for their potential in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov Many natural compounds are being explored for their neuroprotective effects, and the established antioxidant and anti-inflammatory properties of some chromanones make them attractive candidates for this complex field. nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Studies

Understanding the precise mechanism by which this compound exerts its biological effects requires advanced analytical techniques that can monitor molecular interactions in real-time and within a biologically relevant context (in situ). While standard methods like NMR and mass spectrometry are essential for structural characterization, they often provide only a static picture. mdpi.commdpi.com

Future research will increasingly employ advanced spectroscopic methods to gain dynamic mechanistic insights. In situ Raman spectroscopy , for example, can monitor chemical reactions and binding events in real-time by detecting changes in the vibrational modes of the molecules involved. uiowa.edu This technique could be applied to study the interaction of this compound with a target enzyme in solution, providing kinetic data and identifying which parts of the molecule are involved in binding without the need for labels.

Other advanced techniques that could be applied include:

Surface Plasmon Resonance (SPR): To quantify the binding kinetics (on- and off-rates) between this compound and its target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy, providing a complete thermodynamic profile of the interaction.

Super-Resolution Microscopy: If a fluorescent probe version of this compound is developed (as discussed in 8.3), super-resolution imaging could track its movement and localization within subcellular compartments with unprecedented detail, far beyond the diffraction limit of conventional microscopy.

These sophisticated techniques will be crucial for moving beyond static structural data to a dynamic understanding of how this compound functions at the molecular level, ultimately enabling more effective and targeted therapeutic design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hexylchroman-4-one, and how can reproducibility be ensured?

- Methodology : Focus on stepwise protocols for cyclization and alkylation reactions, ensuring detailed documentation of reaction conditions (solvent, catalyst, temperature). For reproducibility, include stoichiometric ratios, purification steps (e.g., column chromatography), and characterization data (e.g., NMR, IR). Novel methods should specify reagent sources (e.g., anhydrous solvents, catalyst purity) to minimize variability .

- Data Support : Supplementary materials should list yields, retention factors (Rf values), and spectral peaks (e.g., NMR: δ 1.25–1.35 ppm for hexyl chain protons) .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

- Methodology : Use / NMR to confirm the chroman-4-one scaffold and hexyl substitution. IR should highlight the carbonyl stretch (~1640–1680 cm). High-resolution mass spectrometry (HRMS) validates molecular formula. Compare data with literature for known analogs (e.g., 2-Phenylchroman-4-one) .

- Critical Markers :

- NMR: δ 4.30–4.50 ppm (C4-keto group coupling), δ 1.20–1.60 ppm (hexyl chain).

- HRMS: [M+H] at m/z 263.1652 (CHO) .

Q. What purification methods are optimal for isolating this compound with high enantiomeric purity?

- Methodology : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC. Validate enantiopurity via polarimetry or chiral NMR shift reagents. Document solvent gradients and retention times for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Conduct meta-analysis to identify variability sources (e.g., cell line differences, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical rigor (e.g., p-value adjustments for multiple comparisons) and report effect sizes with confidence intervals .

- Case Study : If Study A reports IC = 10 µM (cancer cells) and Study B shows no activity, re-test under identical conditions (e.g., same cell passage number, serum concentration) .

Q. What computational strategies are effective in modeling the stereoelectronic properties of this compound?

- Methodology : Use density functional theory (DFT) to optimize geometry (B3LYP/6-31G* basis set). Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations can assess solvation effects. Validate with experimental UV-Vis spectra .

- Data Integration : Compare computed dipole moments (e.g., 3.2 Debye) with solvent-dependent NMR shifts .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

- Methodology : Synthesize analogs with systematic modifications (e.g., varying alkyl chain length, substituents at C2/C3). Test in parallel assays (e.g., antioxidant, antimicrobial). Apply multivariate analysis (e.g., PCA) to correlate structural features with activity. Use X-ray crystallography to resolve key binding conformations .

- Critical Parameters : LogP values for lipophilicity, steric maps for substituent bulk .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.